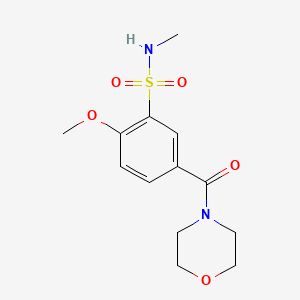
2-methoxy-N-methyl-5-(morpholin-4-ylcarbonyl)benzenesulfonamide
Overview
Description
Scientific Research Applications
Antibacterial Activity
Pyrazolines, including B4, have demonstrated antibacterial properties. Researchers have reported their effectiveness against various bacterial strains, making them potential candidates for novel antibiotics. B4’s specific antibacterial mechanisms and target bacteria warrant further investigation .
Antifungal Potential
In addition to antibacterial effects, pyrazolines exhibit antifungal activity. B4 may inhibit fungal growth and could be explored as an antifungal agent. Understanding its mode of action and spectrum of activity is crucial for therapeutic applications .
Antiparasitic Applications
B4’s potential as an antiparasitic compound is intriguing. Investigating its efficacy against protozoan parasites and helminths could lead to novel treatments for parasitic infections. Further studies are needed to validate its effectiveness .
Anti-Inflammatory Properties
Pyrazolines, including B4, have been associated with anti-inflammatory effects. By modulating inflammatory pathways, B4 might offer therapeutic benefits in conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders .
Antioxidant Activity
Oxidative stress contributes to various diseases. B4’s antioxidant properties make it a potential candidate for protecting cells from oxidative damage. Researchers have linked pyrazolines to scavenging free radicals and reducing oxidative stress .
Neurotoxicity and Acetylcholinesterase Inhibition
B4 has been studied for its impact on acetylcholinesterase (AchE) activity. AchE plays a critical role in nerve impulse transmission. B4’s inhibition of AchE could have implications for neurotoxicity and behavior. Investigating its effects on fish alevins provides valuable insights .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-methoxy-N-methyl-5-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-14-21(17,18)12-9-10(3-4-11(12)19-2)13(16)15-5-7-20-8-6-15/h3-4,9,14H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIZDPVQFPEEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-fluorophenoxy)-N-[3-(1-piperidinyl)propyl]propanamide](/img/structure/B4695047.png)
![2-naphtho[2,1-b]furan-1-yl-N-1,3-thiazol-2-ylacetamide](/img/structure/B4695051.png)
![2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B4695065.png)
![N-(3-methoxypropyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4695070.png)
![1-(4-chlorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4695084.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4695090.png)
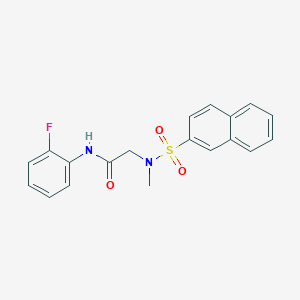
![2-[(4-nitrobenzoyl)amino]-N-propylbenzamide](/img/structure/B4695104.png)
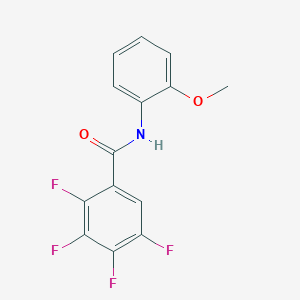
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(5-chloro-2,4-dimethoxyphenyl)urea](/img/structure/B4695110.png)
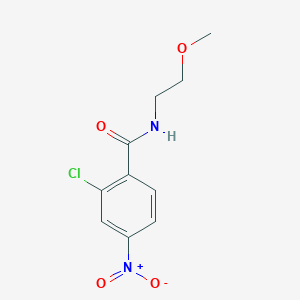
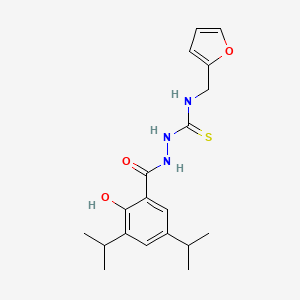
![N-{3-[N-({1-[(4-bromophenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B4695138.png)
![1-(4-methoxyphenyl)-5-[(5-nitro-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4695145.png)